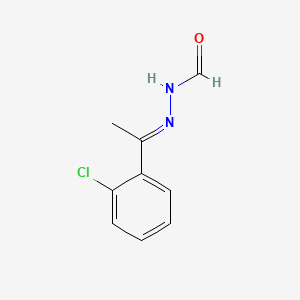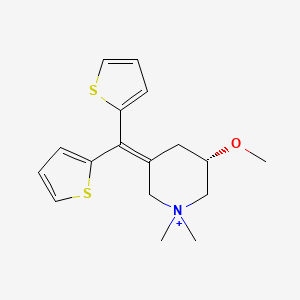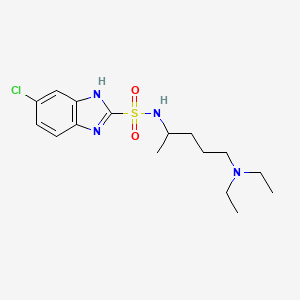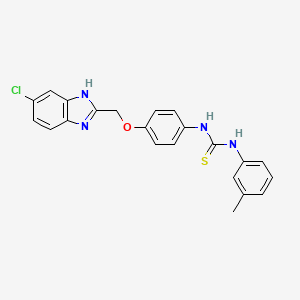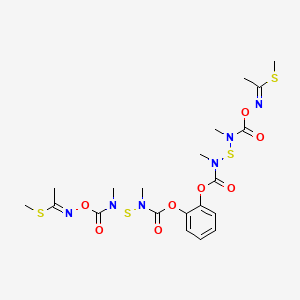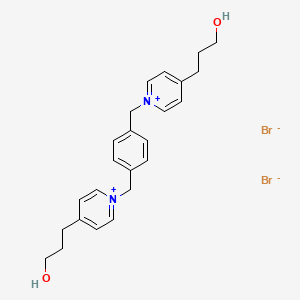
Pyridinium, 1,1'-(p-phenylenedimethylene)bis(4-(3-hydroxypropyl)-, dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) is a synthetic organic compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of two pyridinium rings connected by a p-phenylenedimethylene bridge, with each pyridinium ring substituted with a 3-hydroxypropyl group. The bromide ions serve as counterions to balance the positive charges on the pyridinium rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) typically involves the following steps:
Formation of the p-phenylenedimethylene bridge: This can be achieved by reacting p-phenylenedimethanol with a suitable halogenating agent, such as phosphorus tribromide, to form p-phenylenedimethylene dibromide.
Quaternization of pyridine: The p-phenylenedimethylene dibromide is then reacted with 4-(3-hydroxypropyl)pyridine in the presence of a base, such as sodium hydroxide, to form the desired bis(pyridinium) salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridinium rings can be reduced to form dihydropyridine derivatives.
Substitution: The bromide ions can be substituted with other anions, such as chloride or iodide, through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ion exchange reactions can be carried out using aqueous solutions of the desired anions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of new pyridinium salts with different counterions.
科学的研究の応用
1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of materials with specific properties, such as ionic liquids and catalysts.
作用機序
The mechanism of action of 1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) involves its interaction with molecular targets, such as enzymes and receptors. The pyridinium rings can interact with negatively charged sites on proteins, affecting their function. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability.
類似化合物との比較
Similar Compounds
1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium chloride): Similar structure but with chloride as the counterion.
1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium iodide): Similar structure but with iodide as the counterion.
1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium sulfate): Similar structure but with sulfate as the counterion.
Uniqueness
1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) is unique due to its specific combination of pyridinium rings, p-phenylenedimethylene bridge, and bromide counterions. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
特性
CAS番号 |
102584-24-7 |
|---|---|
分子式 |
C24H30Br2N2O2 |
分子量 |
538.3 g/mol |
IUPAC名 |
3-[1-[[4-[[4-(3-hydroxypropyl)pyridin-1-ium-1-yl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]propan-1-ol;dibromide |
InChI |
InChI=1S/C24H30N2O2.2BrH/c27-17-1-3-21-9-13-25(14-10-21)19-23-5-7-24(8-6-23)20-26-15-11-22(12-16-26)4-2-18-28;;/h5-16,27-28H,1-4,17-20H2;2*1H/q+2;;/p-2 |
InChIキー |
GTKJZIVBDJBGEE-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)CCCO)C[N+]3=CC=C(C=C3)CCCO.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






